molecular formula C8H13ClN2 B3046460 4-chloro-1-isobutyl-3-methyl-1H-pyrazole CAS No. 1245808-35-8

4-chloro-1-isobutyl-3-methyl-1H-pyrazole

Katalognummer: B3046460
CAS-Nummer: 1245808-35-8
Molekulargewicht: 172.65
InChI-Schlüssel: TVXDHZRDHFUXNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-1-isobutyl-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-isobutyl-3-methyl-1H-pyrazole typically involves the reaction of 4-chloro-3-methylpyrazole with isobutyl bromide in the presence of a base. The reaction conditions often include:

    Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).

    Temperature: Elevated temperatures around 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-1-isobutyl-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form pyrazole N-oxides or reduced to form corresponding hydrazines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 4-azido-1-isobutyl-3-methyl-1H-pyrazole or 4-thiocyanato-1-isobutyl-3-methyl-1H-pyrazole.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of this compound hydrazine.

Wissenschaftliche Forschungsanwendungen

4-chloro-1-isobutyl-3-methyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-chloro-1-isobutyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an additional carboxylic acid group.

    3-methyl-1-phenyl-1H-pyrazole: Similar pyrazole core but with different substituents.

Uniqueness

4-chloro-1-isobutyl-3-methyl-1H-pyrazole stands out due to its unique combination of substituents, which can influence its reactivity and biological activity. The presence of the isobutyl group may enhance its lipophilicity, potentially improving its interaction with biological membranes and targets.

Eigenschaften

CAS-Nummer

1245808-35-8

Molekularformel

C8H13ClN2

Molekulargewicht

172.65

IUPAC-Name

4-chloro-3-methyl-1-(2-methylpropyl)pyrazole

InChI

InChI=1S/C8H13ClN2/c1-6(2)4-11-5-8(9)7(3)10-11/h5-6H,4H2,1-3H3

InChI-Schlüssel

TVXDHZRDHFUXNI-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1Cl)CC(C)C

Kanonische SMILES

CC1=NN(C=C1Cl)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.